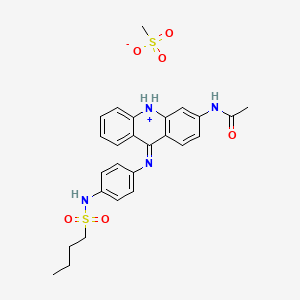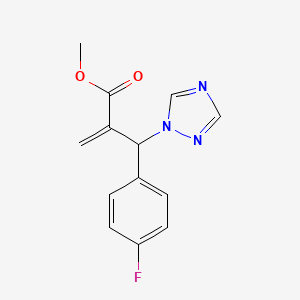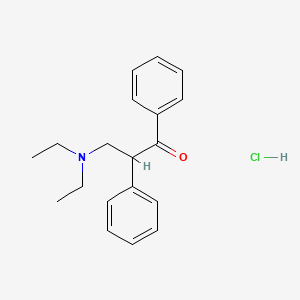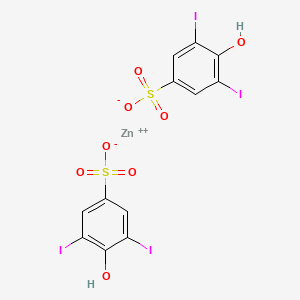
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) is a chemical compound with the molecular formula C₁₂H₆I₄O₈S₂Zn and a molecular weight of 915.30912 g/mol It is known for its unique structure, which includes zinc coordinated with two 4-hydroxy-3,5-diiodobenzenesulphonate ligands
准备方法
The synthesis of zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) typically involves the reaction of zinc salts with 4-hydroxy-3,5-diiodobenzenesulphonic acid. The reaction conditions often include an aqueous medium and controlled pH to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can alter the oxidation state of zinc and potentially modify the organic ligands.
Substitution: The sulphonate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex compounds.
Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism by which zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) exerts its effects involves its interaction with molecular targets through its zinc center and organic ligands. The zinc ion can coordinate with various biological molecules, influencing their structure and function. The sulphonate groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
相似化合物的比较
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can be compared with other similar compounds, such as:
Zinc bis(4-hydroxybenzenesulphonate): Lacks the iodine atoms, resulting in different chemical properties and reactivity.
Zinc bis(3,5-diiodobenzenesulphonate): Lacks the hydroxyl groups, affecting its solubility and interaction with other molecules.
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonamide): Contains an amide group instead of a sulphonate group, leading to different biological and chemical behavior.
属性
CAS 编号 |
547-41-1 |
|---|---|
分子式 |
C12H6I4O8S2Zn |
分子量 |
915.3 g/mol |
IUPAC 名称 |
zinc;4-hydroxy-3,5-diiodobenzenesulfonate |
InChI |
InChI=1S/2C6H4I2O4S.Zn/c2*7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h2*1-2,9H,(H,10,11,12);/q;;+2/p-2 |
InChI 键 |
GOQGBEWRWLVSSW-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



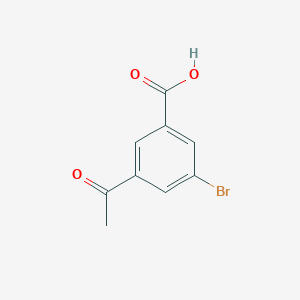

![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
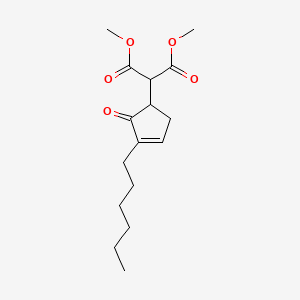
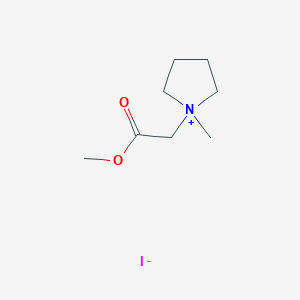
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)

